Ammonium cobalt (II) sulfate hexahydrate

描述

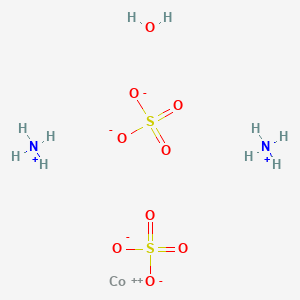

Ammonium cobalt (II) sulfate hexahydrate is a chemical compound with the formula (NH4)2Co(SO4)2·6H2O. It is a reddish crystalline solid that is soluble in water and insoluble in alcohol . This compound is commonly used in various applications, including as a spectroscopic standard, in cobalt plating, catalysis, and ceramics .

准备方法

Ammonium cobalt (II) sulfate hexahydrate can be synthesized by reacting cobalt (II) sulfate with aqueous ammonia. The process involves dissolving cobalt (II) sulfate in water, followed by the slow addition of ammonia, which leads to the crystallization of the hexahydrate . Industrial production methods often utilize waste solutions from cobalt electroplating processes, where the waste solution containing cobalt (II) is mixed with ammonium sulfate to crystallize the target product .

化学反应分析

Ammonium cobalt (II) sulfate hexahydrate undergoes various chemical reactions, including:

Complexation Reactions: It reacts with excess concentrated ammonia to form hexaamminecobalt (II) ion, [Co(NH3)6]2+.

Oxidation-Reduction Reactions: The cobalt (II) ion can be oxidized to cobalt (III) under specific conditions.

Substitution Reactions: The compound can participate in substitution reactions where ligands in the coordination sphere of cobalt are replaced by other ligands.

Common reagents used in these reactions include ammonia, hydrogen peroxide (for oxidation), and various ligands for substitution reactions. Major products formed from these reactions include complex ions like [Co(NH3)6]2+ and oxidized cobalt species .

科学研究应用

Ammonium cobalt (II) sulfate hexahydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions and as a standard in spectroscopic analysis.

Biology: The compound is used in studies involving cobalt metabolism and its effects on biological systems.

Medicine: It is utilized in pharmaceutical intermediates and in the preparation of cobalt-based drugs.

Industry: The compound is employed in cobalt plating, ceramics, and as a microelement additive in fertilizers.

作用机制

The mechanism by which ammonium cobalt (II) sulfate hexahydrate exerts its effects involves the interaction of cobalt ions with various molecular targets. In catalytic applications, cobalt ions facilitate redox reactions by alternating between different oxidation states. In biological systems, cobalt ions can interact with enzymes and other proteins, influencing their activity and function .

相似化合物的比较

Ammonium cobalt (II) sulfate hexahydrate can be compared with other similar compounds, such as:

Ammonium nickel (II) sulfate hexahydrate: Similar in structure and used in nickel plating and catalysis.

Ammonium iron (II) sulfate hexahydrate: Used in analytical chemistry and as a reducing agent.

Ammonium copper (II) sulfate hexahydrate: Employed in copper plating and as a fungicide.

The uniqueness of this compound lies in its specific applications in cobalt plating and its role as a spectroscopic standard .

生物活性

Ammonium cobalt (II) sulfate hexahydrate, with the chemical formula , is a compound that has garnered attention for its biological activity, particularly in relation to cobalt metabolism and its effects on various biological systems. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is known for its role in biological systems primarily due to the cobalt ion (), which is essential for several enzymatic processes. Cobalt is a crucial component of vitamin B12 (cobalamin), which plays a vital role in DNA synthesis and red blood cell formation.

The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Interaction : Cobalt ions can influence the activity of various enzymes by serving as cofactors. For instance, they are involved in the activation of certain methyltransferases that are critical for DNA methylation processes.

- Redox Reactions : Cobalt can alternate between oxidation states, allowing it to participate in redox reactions that are essential for cellular metabolism.

- Cellular Signaling : Cobalt ions may also play a role in cellular signaling pathways, potentially influencing cell growth and differentiation.

Absorption and Toxicity Studies

Research indicates that cobalt salts, including this compound, are absorbed in the human body with varying efficiency depending on factors such as dosage and individual health conditions. Studies have shown that:

- Absorption Rates : The absorption of cobalt can range from 3% to 97%, with higher absorption rates observed in women and individuals with iron deficiencies .

- Toxicological Effects : Long-term exposure to cobalt compounds has been associated with adverse effects, including cardiotoxicity and renal impairment. For example, studies involving animal models have demonstrated significant increases in myocardial cobalt concentration and subsequent left ventricular hypertrophy following prolonged exposure .

Case Studies

- Cardiac Function Study : In one study, F344/N rats were administered cobalt sulfate heptahydrate over 16 to 24 weeks. Results indicated increased myocardial cobalt levels correlated with impaired cardiac function and enzyme activity reduction in cardiac tissues .

- Cobalt Metabolism Research : A study focused on the metabolic pathways of cobalt revealed that soluble cobalt salts like this compound are nearly completely dissolved in simulated human body fluids, facilitating their bioavailability .

Applications in Medicine and Industry

This compound is utilized not only in research but also in various industrial applications:

- Pharmaceuticals : It serves as an intermediate in the synthesis of cobalt-based drugs, which have applications in treating anemia and other conditions related to vitamin B12 deficiency.

- Catalysis : The compound acts as a catalyst in several chemical reactions due to its ability to facilitate electron transfer processes.

- Agriculture : It is used as a micronutrient additive in fertilizers to promote plant growth by providing essential cobalt ions .

Table 1: Summary of Biological Activity Research Findings

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for cobalt-based drugs |

| Catalysis | Acts as a catalyst in various chemical reactions |

| Agriculture | Serves as a micronutrient additive in fertilizers |

属性

IUPAC Name |

diazanium;cobalt(2+);disulfate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2H3N.2H2O4S.H2O/c;;;2*1-5(2,3)4;/h;2*1H3;2*(H2,1,2,3,4);1H2/q+2;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMLKNOLVMBWMA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Co+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH10N2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。